REACTION_CXSMILES
|
COC1C=C(C=CC=1OC)C[NH:7][C:8]1[N:9]=[C:10]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=1.C([O-])(O)=O.[Na+]>C(O)(C(F)(F)F)=O>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:10]1[C:11]2[S:16][CH:15]=[CH:14][C:12]=2[N:13]=[C:8]([NH2:7])[N:9]=1 |f:1.2|
|
Name
|
N-(3,4-dimethoxybenzyl)-4-(2-furyl)thieno[3,2-d]pyrimidine-2-amine
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CNC=2N=C(C3=C(N2)C=CS3)C=3OC=CC3)C=CC1OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (SiO2:EtOAc:Heptane, 1:1 and MeOH:DCM, 1:19)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1C2=C(N=C(N1)N)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |